molecular formula C22H20N6O2S B2707757 (2-Phenylthiazol-4-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1705110-28-6

(2-Phenylthiazol-4-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Cat. No.: B2707757
CAS No.: 1705110-28-6
M. Wt: 432.5
InChI Key: CAYAXTMROCXWLV-UHFFFAOYSA-N
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Description

(2-Phenylthiazol-4-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C22H20N6O2S and its molecular weight is 432.5. The purity is usually 95%.
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Biological Activity

The compound (2-Phenylthiazol-4-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.

Chemical Structure

The molecular structure of the compound can be broken down into distinct functional groups:

  • Thiazole ring : Contributes to antimicrobial and anticancer activities.
  • Oxadiazole moiety : Known for its diverse biological activities including anticancer and antimicrobial properties.
  • Piperidine : Often associated with neuroactive effects and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including:

  • Formation of the thiazole ring from appropriate precursors.
  • Synthesis of the oxadiazole derivative through cyclization reactions.
  • Coupling reactions to attach the piperidine moiety.

Antimicrobial Activity

Recent studies have shown that compounds containing thiazole and oxadiazole rings exhibit significant antimicrobial properties. For instance, a study reported that derivatives similar to the compound demonstrated potent antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus and Candida albicans .

CompoundAntibacterial ActivityAntifungal Activity
5aModerateStrong
5eStrongModerate

Anticancer Properties

The oxadiazole derivatives have been extensively studied for their anticancer potential. They are known to inhibit key enzymes involved in cancer cell proliferation, such as:

  • Thymidylate synthase
  • Histone deacetylase (HDAC)

In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines, suggesting that the compound may also possess similar properties .

Neuroactive Effects

The piperidine component is associated with various neuroactive effects. Research indicates that derivatives can interact with neurotransmitter systems, potentially offering therapeutic benefits in conditions like anxiety and depression .

Case Studies

  • Antimicrobial Screening : A recent study evaluated a series of thiazole and oxadiazole derivatives for their antimicrobial efficacy. The results indicated that compounds with a pyrazinyl substitution exhibited enhanced activity compared to those without .
  • Anticancer Mechanisms : Research focusing on 1,3,4-oxadiazoles highlighted their ability to inhibit telomerase activity in cancer cells, which is crucial for tumor growth and survival .
  • Neuropharmacological Evaluation : A study investigated the effects of piperidine derivatives on anxiety-like behavior in animal models, showing promising results in reducing anxiety levels .

Properties

IUPAC Name

(2-phenyl-1,3-thiazol-4-yl)-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O2S/c29-22(18-14-31-21(25-18)16-6-2-1-3-7-16)28-10-4-5-15(13-28)11-19-26-20(27-30-19)17-12-23-8-9-24-17/h1-3,6-9,12,14-15H,4-5,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAYAXTMROCXWLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CSC(=N2)C3=CC=CC=C3)CC4=NC(=NO4)C5=NC=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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